1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine
CAS No.: 1704069-15-7
Cat. No.: VC2749274
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1704069-15-7 |
---|---|
Molecular Formula | C13H19BrN2 |
Molecular Weight | 283.21 g/mol |
IUPAC Name | 1-[1-(4-bromophenyl)ethyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C13H19BrN2/c1-11(12-3-5-13(14)6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10H2,1-2H3 |
Standard InChI Key | VIGFOTSACNBRLA-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C |
Canonical SMILES | CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C |
Introduction
Basic Chemical Identity and Properties
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine is an organic compound with significant research interest in medicinal chemistry. The compound is characterized by several identifiers that facilitate its recognition in chemical databases and literature.
Chemical Identifiers and Basic Properties
The compound is primarily identified through several standardized chemical identifiers. Its CAS registry number is 1704069-15-7, which serves as a unique identifier in chemical databases worldwide. The molecular formula is C13H19BrN2, indicating the presence of 13 carbon atoms, 19 hydrogen atoms, one bromine atom, and two nitrogen atoms. The molecular weight of the compound is 283.21 g/mol, which places it in the range of small molecule drug candidates.
The IUPAC nomenclature provides the systematic name 1-[1-(4-bromophenyl)ethyl]-4-methylpiperazine, which describes its structural composition in standardized chemical language. Additional identifiers include the InChI (International Chemical Identifier) string: InChI=1S/C13H19BrN2/c1-11(12-3-5-13(14)6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10H2,1-2H3, and the corresponding InChIKey: VIGFOTSACNBRLA-UHFFFAOYSA-N. These identifiers are crucial for database searching and unambiguous identification of the compound in scientific literature.
Structural Representation
In terms of structural representation, the compound can be described using SMILES (Simplified Molecular Input Line Entry System) notation: CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C. This notation provides a linear textual representation of the chemical structure that can be interpreted by various chemical software programs. The canonical SMILES representation ensures consistency in structural representation across different chemical databases.
The compound is registered in the PubChem database with the compound identifier 91759183, providing access to additional information about its properties and related compounds. This registration facilitates the retrieval of comprehensive data about the compound from publicly accessible chemical databases.
Chemical Structure and Characteristics
The structural composition of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine contributes significantly to its chemical behavior and potential biological activities. Understanding these structural features is essential for predicting its interactions with biological systems.
Structural Components and Features
The compound features a piperazine ring as its core structure, which is a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions (1,4-positions). This piperazine moiety is a common structural element in many pharmaceutically active compounds and contributes significantly to the compound's biological activities. The presence of two nitrogen atoms in the piperazine ring provides potential binding sites for hydrogen bonding and ionic interactions with biological targets.
One of the nitrogen atoms in the piperazine ring is substituted with a methyl group, creating a tertiary amine functional group. The other nitrogen atom is connected to a 1-(4-bromophenyl)ethyl group, which consists of an ethyl linkage connecting the piperazine nitrogen to a 4-bromophenyl group. The 4-bromophenyl group features a bromine atom at the para position of the phenyl ring, which influences the electronic distribution and lipophilicity of the molecule.
Physicochemical Properties
The presence of the bromine atom contributes significantly to the compound's physicochemical properties. Bromine, being a halogen with a relatively large atomic radius, increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. Additionally, the bromine atom can participate in halogen bonding interactions with electron-rich regions in biological targets, potentially contributing to binding affinity.
The piperazine ring, with its two nitrogen atoms, introduces basic sites into the molecule. These nitrogen atoms can be protonated under physiological conditions, affecting the compound's solubility, membrane permeability, and interactions with biological targets. The basicity of the piperazine nitrogens also influences the compound's distribution in biological systems, as protonated species tend to accumulate in acidic compartments due to ion trapping.
Synthesis and Chemical Reactions
The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine involves specific chemical reactions and conditions that ensure the correct structural arrangement of the constituent groups. Understanding these synthetic pathways is important for producing the compound for research and potential therapeutic applications.
Synthetic Routes and Methodologies
The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine typically involves a multi-step process starting with brominated phenyl ethylamine and piperazine derivatives. One common approach involves the reaction of 1-(4-bromophenyl)ethyl derivatives with 4-methylpiperazine under specific reaction conditions. This reaction follows a nucleophilic substitution mechanism, where the nucleophilic nitrogen of the 4-methylpiperazine attacks the electrophilic carbon adjacent to a leaving group in the 1-(4-bromophenyl)ethyl derivative.
The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitates the nucleophilic substitution reaction by solubilizing the reactants without interfering with the nucleophilicity of the piperazine nitrogen. A base, such as potassium carbonate or sodium hydride, is often included to enhance the nucleophilicity of the piperazine by deprotonating the nitrogen atom, if necessary.
Chemical Reactivity
Biological Activity and Mechanisms of Action
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine exhibits various biological activities that make it relevant for pharmacological research. Its interactions with biological systems are largely influenced by its structural features and physicochemical properties.
Receptor Interactions
The compound has been studied for its interactions with various biological receptors, particularly those involved in neurotransmission. The piperazine moiety, which is present in many neurologically active compounds, allows it to bind effectively to neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety. These interactions are primarily attributed to the structural similarity between piperazine-containing compounds and certain neurotransmitters, which allows them to bind to receptor binding sites.
Application Area | Target Receptors/Systems | Potential Therapeutic Use |
---|---|---|
Neuropsychiatry | Serotonin (5-HT) receptors | Antidepressant, Anxiolytic |
Neuropsychiatry | Dopamine receptors | Antipsychotic |
Oncology | Cell proliferation pathways | Anticancer |
Neurology | Sigma receptors | Pain management |
Structure-Activity Relationships
Understanding the relationship between the structural features of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine and its biological activities is essential for optimizing its therapeutic potential. The bromine atom at the para position of the phenyl ring affects the electronic distribution and lipophilicity of the molecule, potentially influencing its binding affinity for specific receptors. The ethyl linkage between the bromophenyl group and the piperazine ring provides conformational flexibility, which may be important for accommodating the molecule in receptor binding pockets.
The methyl substituent on one of the piperazine nitrogens modifies the basicity and steric properties of that nitrogen, potentially affecting its interactions with biological targets. Structure-activity relationship studies involving similar compounds have shown that modifications to these structural features can significantly alter the biological activities and selectivity profiles of piperazine derivatives.
Research Applications and Experimental Findings
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine has been the subject of various research studies exploring its properties and potential applications. These investigations have provided valuable insights into its behavior and effectiveness in different contexts.
Medicinal Chemistry Research
In medicinal chemistry, the compound has been studied for its potential as a lead compound for drug development. Its structural features, particularly the piperazine moiety, make it an interesting starting point for the development of compounds with improved pharmacological properties. By modifying specific regions of the molecule, researchers can create derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
The compound's interaction with biological receptors has been investigated using various experimental techniques, including binding assays and functional studies. These investigations help in understanding the molecular basis of its biological activities and guide the design of more effective therapeutic agents.
Synthesis and Methodology Development
Research on 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine also extends to the development of improved synthetic methodologies. Efforts have been made to optimize reaction conditions, increase yields, and reduce the environmental impact of the synthesis process. These methodological advancements contribute to the broader field of organic chemistry and facilitate the production of the compound and its derivatives for research purposes.
Analytical Method Development
The compound has been used in the development and validation of analytical methods for the detection and quantification of piperazine derivatives. These methods are important for quality control in pharmaceutical manufacturing, forensic analysis, and research applications. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy have been applied to the analysis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine and related compounds.
Table 2: Analytical Parameters for 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine
Analytical Technique | Key Parameters | Applications |
---|---|---|
NMR Spectroscopy | Chemical shifts: Aromatic protons (7.3-7.5 ppm), Piperazine protons (2.4-3.2 ppm), N-Methyl protons (2.2-2.4 ppm) | Structural confirmation, Purity assessment |
Mass Spectrometry | Molecular ion: m/z 283.21, Fragmentation pattern: Loss of bromine, piperazine ring | Compound identification, Structural elucidation |
HPLC | Retention time, Peak symmetry, Resolution from related compounds | Quantitative analysis, Purity determination |
X-ray Crystallography | Bond distances, Bond angles, Crystal packing | Absolute configuration, 3D structure confirmation |
Chemical Reactions and Derivative Formation
The chemical reactivity of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine allows for the creation of various derivatives with modified properties. Understanding these reaction pathways is crucial for exploring the compound's potential applications.
Types of Chemical Reactions
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine can participate in several types of chemical reactions due to its functional groups. The bromine atom on the phenyl ring can undergo metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to introduce carbon-based substituents. These reactions typically employ palladium catalysts and appropriate boronic acids or esters as coupling partners.
The nitrogen atoms of the piperazine ring can act as nucleophiles in alkylation and acylation reactions. Alkylation reactions introduce alkyl groups to the nitrogen atoms, while acylation reactions lead to the formation of amide bonds. These reactions modify the basicity and hydrogen-bonding properties of the nitrogen atoms, potentially affecting the compound's biological activities.
Oxidation reactions can target different parts of the molecule, such as the benzylic position adjacent to the bromophenyl group or the nitrogen atoms of the piperazine ring. These oxidations can lead to the formation of ketones, N-oxides, or other oxidized derivatives with altered chemical and biological properties.
Structure Modification Strategies
Strategic modifications to the structure of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine can be performed to explore structure-activity relationships and develop compounds with improved properties. These modifications can target different regions of the molecule:
These modification strategies provide a systematic approach to exploring the chemical space around 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine and developing derivatives with optimized properties for specific applications.
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